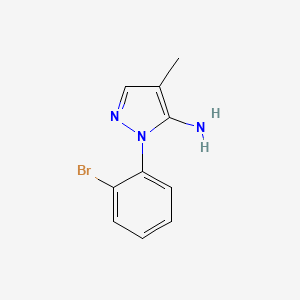

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine, commonly referred to as BMP, is a heterocyclic compound with a variety of applications in the scientific community. It is a colorless solid that is insoluble in water and has a melting point of 120-121°C. BMP is a versatile compound with potential for use in medicinal chemistry, organic synthesis, and drug development.

Aplicaciones Científicas De Investigación

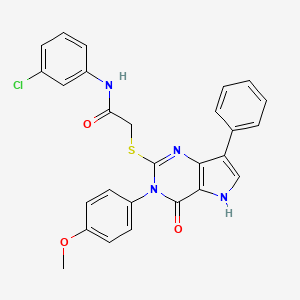

Medicinal Chemistry and Drug Development

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some studies suggest that it may exhibit antihypertensive, potassium channel antagonistic, antifilarial, anti-HIV, and antitumor activities .

Dihydropyrimidine Derivatives

The compound belongs to the dihydropyrimidine (DHPM) family. DHPMs are versatile scaffolds with diverse bioactivities. Researchers have synthesized derivatives of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine through cyclocondensation reactions. These derivatives may serve as potential drug leads or modulators .

Chalcone Derivatives

The compound’s synthesis involves a Claisen–Schmidt condensation step, leading to a chalcone derivative. Chalcones are known for their antioxidant, anti-inflammatory, and anticancer properties. Investigating the biological effects of this chalcone derivative could provide valuable insights .

Calcium Channel Modulation

Structurally, 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine resembles Hantsch 1,4-dihydropyridine, a calcium channel modulator. Understanding its impact on calcium channels could contribute to cardiovascular research and drug design .

Dye Intermediates

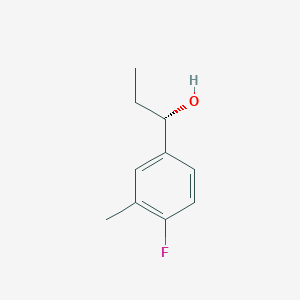

The compound is also relevant in the field of dye chemistry. Specifically, ®-(+)-1-(2-Bromophenyl)ethanol, a related compound, serves as an important dyestuff intermediate .

Organic Synthesis and Reaction Mechanisms

Researchers have studied the reaction pathways leading to the formation of 1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine. Investigating the underlying mechanisms and optimizing synthetic routes can enhance our understanding of organic chemistry .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-6-13-14(10(7)12)9-5-3-2-4-8(9)11/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVZDTRGVZCUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC=CC=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-4-methyl-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)

![N-(4-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2496237.png)

![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2496245.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)